molecular formula C15H22ClN3O2S B13964016 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13964016
M. Wt: 343.9 g/mol
InChI Key: ACMSGZMMBXHNQF-UHFFFAOYSA-N
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Description

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications

Preparation Methods

The synthesis of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate. This intermediate is then reacted with another substrate at the C2 position using 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The selective displacement of chloride at specific positions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its pharmacological properties.

    Addition Reactions: These reactions can introduce new functional groups into the compound, enhancing its chemical diversity.

Common reagents used in these reactions include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired transformation. The major products formed from these reactions are typically intermediates that can be further modified to yield the final compound .

Scientific Research Applications

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities.

    Biological Research: The compound can be used to study various biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar compounds to 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester include other pyrimidine derivatives such as:

These compounds share structural similarities but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Properties

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

tert-butyl 4-[(2-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-5-11(6-9-19)10-22-12-4-7-17-13(16)18-12/h4,7,11H,5-6,8-10H2,1-3H3

InChI Key

ACMSGZMMBXHNQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC(=NC=C2)Cl

Origin of Product

United States

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